![molecular formula C11H11N3O B1337448 4-[(3-Aminopyridin-2-yl)amino]phenol CAS No. 78750-68-2](/img/structure/B1337448.png)

4-[(3-Aminopyridin-2-yl)amino]phenol

Overview

Description

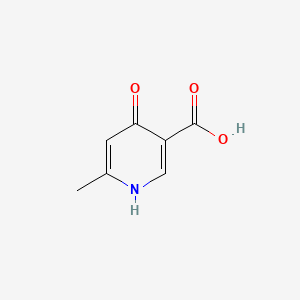

The compound "4-[(3-Aminopyridin-2-yl)amino]phenol" is an intermediate in the synthesis of potential antitumor agents, such as ABT-751. It is derived from the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by a reduction process to convert the nitro group to an amino group. This compound is part of a class of compounds that are of interest due to their potential pharmacological properties .

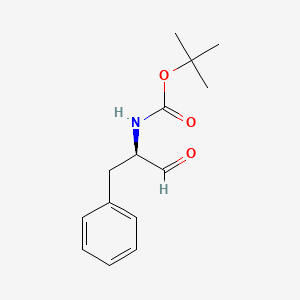

Synthesis Analysis

The synthesis of "4-[(3-Aminopyridin-2-yl)amino]phenol" involves a two-step process. Initially, 4-aminophenol reacts with 2-chloro-3-nitropyridine to yield "4-(3-nitropyridin-2-ylamino)phenol". This intermediate is then reduced to form "4-[(3-Aminopyridin-2-yl)amino]phenol". Notably, the reduction step employs sodium sulfide in aqueous media, which is a departure from the traditional Pd/C catalytic hydrogenation, offering advantages such as shorter reaction times and simplified operation .

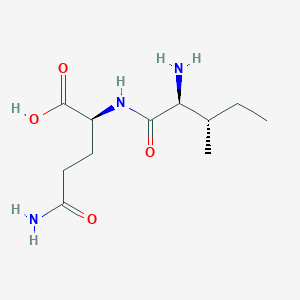

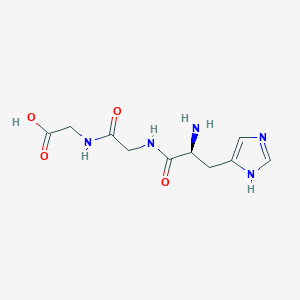

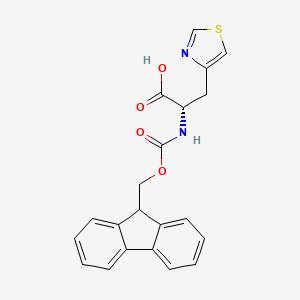

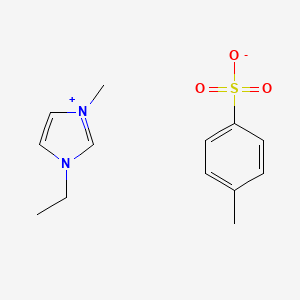

Molecular Structure Analysis

The molecular structure of "4-[(3-Aminopyridin-2-yl)amino]phenol" has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system within the Cc space group. The crystallographic parameters include a = 10.688(2) Å, b = 14.2181(18) Å, c = 7.9836(15) Å, and β = 125.801(7)°. The intermolecular hydrogen bonds, specifically N–H–O and O–H–N, play a crucial role in stabilizing the crystal structure .

Chemical Reactions Analysis

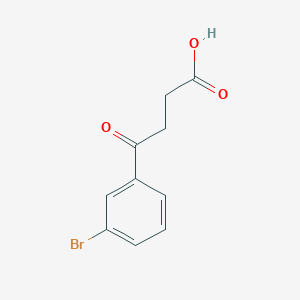

While the specific chemical reactions of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not detailed in the provided papers, the compound's amino groups suggest that it could participate in various chemical reactions typical of amines. These might include forming amides, Schiff bases, or undergoing electrophilic substitution reactions, which are common in the synthesis of pharmaceuticals and other organic compounds .

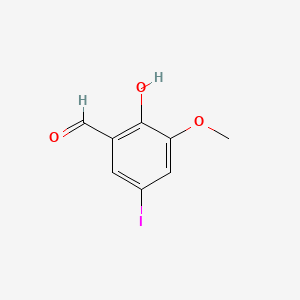

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not extensively discussed in the provided papers. However, the crystalline nature and the molecular structure suggest that the compound has specific intermolecular interactions that could influence its melting point, solubility, and stability. The presence of both amino and phenol functional groups indicates that the compound could exhibit both basic and acidic properties, respectively, which could be relevant in its reactivity and interaction with biological systems .

Scientific Research Applications

Synthesis and Structural Analysis

4-[(3-Aminopyridin-2-yl)amino]phenol serves as an intermediate for the synthesis of potential antitumor agents, such as ABT-751. Its synthesis involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction. This compound, along with its nitropyridine counterpart, has been structurally characterized through single-crystal X-ray diffraction, highlighting the stabilizing effects of intermolecular hydrogen bonds (Cao et al., 2011).

Chemical Properties and Applications

The oxidative polycondensation of 4-aminopyridine has been explored, producing oligomers with applications ranging from antimicrobial activities to material science. This research has expanded the understanding of 4-aminopyridine derivatives, including 4-[(3-Aminopyridin-2-yl)amino]phenol, by examining their structural properties, molecular weights, and potential for forming Schiff base oligomers and metal complexes (Kaya & Koyuncu, 2003).

Antimicrobial Activities

Derivatives of 4-aminopyridine, such as 4-[(3-Aminopyridin-2-yl)amino]phenol, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various microorganisms, demonstrating the potential of 4-aminopyridine derivatives in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

properties

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIMNUBAYDJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446053 | |

| Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Aminopyridin-2-yl)amino]phenol | |

CAS RN |

78750-68-2 | |

| Record name | 4-[(3-Amino-2-pyridinyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78750-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.